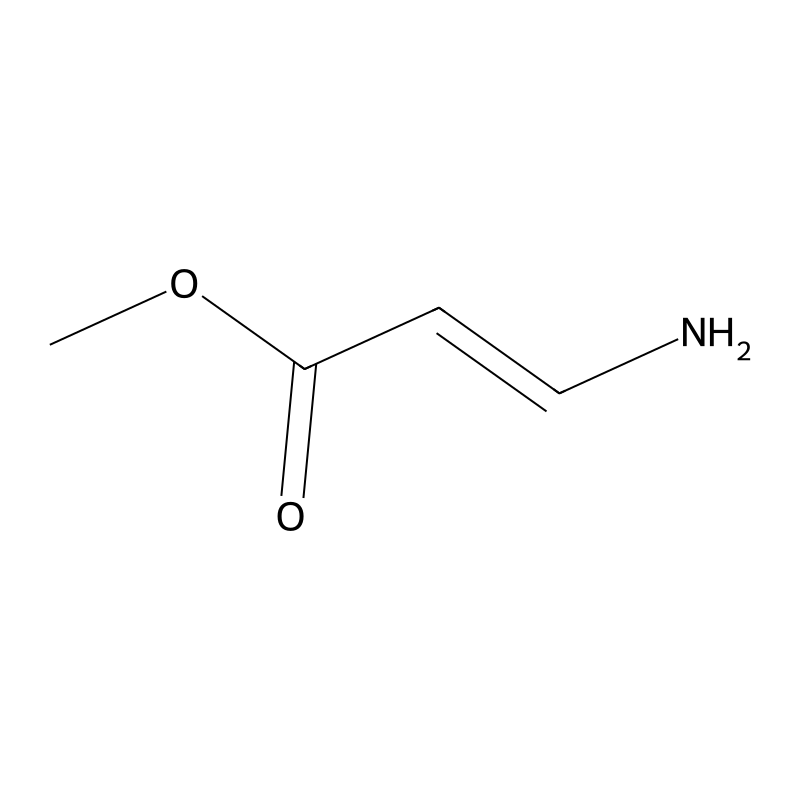

Methyl 3-aminoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Due to its functional groups (an ester and an amine), Methyl 3-aminoacrylate might be a valuable building block for synthesizing more complex organic molecules. Researchers might investigate its reactivity in condensation reactions or cycloadditions to create novel compounds with desired properties [].

Polymers

The presence of a double bond (C=C) suggests potential for Methyl 3-aminoacrylate to participate in polymerization reactions. Scientists might explore its use in creating new polymers with specific functionalities, such as incorporating the amine group for further chemical modifications [].

Bioconjugation

The combination of an ester and an amine functionality makes Methyl 3-aminoacrylate an interesting candidate for bioconjugation reactions. Researchers might investigate its use in attaching biomolecules (like peptides or proteins) to other materials or surfaces for applications in drug delivery or biosensors [].

Methyl 3-aminoacrylate is an organic compound with the molecular formula CHNO and a molecular weight of 101.10 g/mol. It exists as a mixture of E and Z isomers and is characterized by the presence of an amino group and an ester functional group, which contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals .

- Oxidation: The amino group can be oxidized to form nitro derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The ester group can be reduced to alcohols, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions with halides or other amines under basic conditions .

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, hydrogen peroxide

- Reducing Agents: Lithium aluminum hydride, sodium borohydride

- Nucleophiles: Halides, primary or secondary amines

Major Products

Several synthesis methods exist for producing methyl 3-aminoacrylate:

- Reaction of Methyl Acrylate with Ammonia:

- Combine methyl acrylate and ammonia in the presence of a catalyst (e.g., palladium on carbon).

- Heat the mixture under reflux for several hours.

- Cool, filter to remove the catalyst, and concentrate the filtrate to obtain crude methyl 3-aminoacrylate.

- Purify via recrystallization or column chromatography .

- Aziridine Derivative Method:

- React methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines.

- This method proceeds through an addition-ring opening mechanism leading to the formation of methyl 3-aminoacrylate .

Methyl 3-aminoacrylate serves as a key intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to contribute to developing new drugs, particularly those targeting specific biological pathways. Additionally, it may be utilized in organic synthesis as a building block for more complex molecules .

Research into the interactions of methyl 3-aminoacrylate with other compounds is ongoing. Its reactivity due to the amino and ester groups makes it a valuable candidate for studies involving nucleophilic substitutions and other organic transformations. Understanding these interactions can provide insights into its potential applications in medicinal chemistry .

Methyl 3-aminoacrylate shares similarities with several compounds but has unique features that distinguish it:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Acrylate | CHO | Lacks amino group; primarily used in polymerization |

| Ethyl 3-aminoacrylate | CHNO | Similar structure; ethyl group instead of methyl |

| Methyl 3-aminobutenoate | CHNO | Contains a longer carbon chain; different reactivity |

| Methyl 2-aminoacrylate | CHNO | Amino group at position 2; different properties |

Methyl 3-aminoacrylate's combination of both an amino and ester functional group makes it particularly versatile in

Molecular Formula and Weight Analysis

Methyl 3-aminoacrylate possesses the molecular formula C₄H₇NO₂ with a molecular weight of 101.10 grams per mole [1] [2]. The exact mass has been determined to be 101.047678466 daltons through high-resolution mass spectrometry analysis [1]. The compound consists of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific configuration that imparts unique chemical properties [3].

The molecular structure incorporates both an amino group and an ester functionality, creating a push-pull system that significantly influences its electronic properties . The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (E)-3-aminoprop-2-enoate, reflecting its geometric configuration [1] [8]. The compound's density has been measured at 1.092 grams per milliliter at 25 degrees Celsius, providing important physical characterization data [4].

Table 1: Molecular Properties of Methyl 3-Aminoacrylate

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₄H₇NO₂ | Elemental Analysis [1] |

| Molecular Weight | 101.10 g/mol | Mass Spectrometry [2] |

| Exact Mass | 101.047678466 Da | High-Resolution MS [1] |

| Density | 1.092 g/mL (25°C) | Experimental [4] |

| Refractive Index | n₂₀/D 1.515 | Optical Measurement [4] |

E and Z Isomeric Configurations

Methyl 3-aminoacrylate exhibits geometric isomerism, existing as both E and Z configurational isomers due to the presence of the carbon-carbon double bond [2] [4]. The compound is commonly available as a mixture of E and Z isomers, with the E isomer being the predominant form under standard conditions [4] [9]. The E isomer, designated as (E)-methyl 3-aminoacrylate, features the amino group and the ester carbonyl positioned on opposite sides of the double bond [8].

The E and Z isomers demonstrate distinct spectroscopic properties and different thermodynamic stabilities [9]. Computational studies have revealed that the E isomer generally represents the more stable configuration, with energy differences between isomers typically ranging from 3 to 6 kilocalories per mole depending on the specific conformational arrangement [9]. The interconversion between E and Z forms occurs through rotation around the carbon-carbon double bond, which requires significant activation energy due to the pi-bond character [10].

Experimental observations indicate that the E to Z isomerization process involves substantial energy barriers, making the isomers kinetically stable under normal conditions [11] [12]. The stereochemical preference for the E configuration has been attributed to reduced steric interactions between the amino group and the ester functionality [9].

Table 2: Isomeric Configuration Data

| Isomer Type | Relative Stability | Energy Difference (kcal/mol) | Predominant Form |

|---|---|---|---|

| E Isomer | Higher | Reference (0.0) | Yes [9] |

| Z Isomer | Lower | +3.1 to +6.0 | No [9] |

Conformational States and Energy Profiles

The conformational landscape of methyl 3-aminoacrylate is characterized by multiple energy minima corresponding to different spatial arrangements of the molecule [9] [15]. Density functional theory calculations have identified several distinct conformational states, with the most stable conformation featuring an intramolecular hydrogen bond between the amino group and the carbonyl oxygen [9].

The global minimum energy conformation corresponds to a hydrogen-bonded structure where one of the amino hydrogen atoms interacts with the ester carbonyl oxygen, creating a pseudo-six-membered ring system [9]. This intramolecular hydrogen bonding arrangement stabilizes the molecule by approximately 3.1 kilocalories per mole compared to non-hydrogen-bonded conformations [9]. Alternative conformational states exist with energy differences ranging from 3.1 to 8.2 kilocalories per mole above the global minimum [9].

Computational analysis reveals that the planar E s-trans and E s-cis forms represent transition structures for nitrogen pyramidal inversion, with extremely low barriers of 0.03 and 0.01 kilocalories per mole, respectively [9]. The sum of bond angles around the amino nitrogen in these transition states measures 356.6 degrees for the E s-trans form and 357.7 degrees for the E s-cis form, indicating near-planar geometry [9].

Table 3: Conformational Energy Analysis

| Conformation Type | Relative Energy (kcal/mol) | Structural Features |

|---|---|---|

| Global Minimum | 0.0 | Intramolecular H-bond [9] |

| Alternative Conformer 1 | +3.1 | Extended structure [9] |

| Alternative Conformer 2 | +5.7 | Twisted arrangement [9] |

| Transition State (E s-trans) | +0.03 | Planar nitrogen [9] |

| Transition State (E s-cis) | +0.01 | Planar nitrogen [9] |

Hydrogen Bonding Patterns

Methyl 3-aminoacrylate demonstrates significant propensity for hydrogen bonding interactions, both intramolecularly and intermolecularly [9] [20]. The primary amino group serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group functions as a hydrogen bond acceptor [1]. Computational analysis using density functional theory methods has revealed that the most stable conformation features an intramolecular hydrogen bond between one amino hydrogen and the ester carbonyl oxygen [9].

The intramolecular hydrogen bonding pattern creates a stabilized six-membered ring-like structure, with a hydrogen bond distance typically measuring between 2.0 and 2.3 angstroms [9]. This internal hydrogen bond significantly influences the molecule's conformational preferences and contributes to its overall stability [9]. The strength of this intramolecular interaction has been estimated at approximately 3.1 kilocalories per mole based on energy difference calculations between hydrogen-bonded and non-hydrogen-bonded conformations [9].

In the solid state, methyl 3-aminoacrylate participates in intermolecular hydrogen bonding networks, forming chain-like or layered structures depending on crystal packing arrangements [23]. Nuclear magnetic resonance studies in solution reveal that hydrogen bonding strength varies with solvent polarity, with stronger intramolecular interactions observed in non-polar solvents [40]. The amino group exhibits chemical exchange phenomena due to hydrogen bonding interactions, which affects the nuclear magnetic resonance spectroscopic appearance [40].

Table 4: Hydrogen Bonding Characteristics

| Interaction Type | Distance (Å) | Energy (kcal/mol) | Structural Role |

|---|---|---|---|

| Intramolecular N-H···O | 2.0-2.3 | 3.1 | Conformational stabilization [9] |

| Intermolecular N-H···O | 2.7-3.0 | 2.5-4.0 | Crystal packing [23] |

| Hydrogen Bond Donors | 1 | - | Primary amino group [1] |

| Hydrogen Bond Acceptors | 3 | - | Carbonyl and amino lone pairs [1] |

Electronic Structure and Resonance Forms

Methyl 3-aminoacrylate exhibits a characteristic push-pull electronic system, where the electron-donating amino group and the electron-withdrawing ester group are connected through a conjugated double bond system [9] [24]. This arrangement creates significant electronic delocalization and stabilization through resonance interactions [25]. The compound represents a classic example of a donor-acceptor substituted alkene, where electron density flows from the amino nitrogen toward the carbonyl carbon [9].

The electronic structure can be described through multiple resonance forms, with the primary resonance structure featuring the neutral amino group and ester functionality [25]. Secondary resonance contributions involve charge separation, where positive charge develops on the amino nitrogen and negative charge on the carbonyl oxygen [25] [29]. Computational analysis using natural bond orbital methods reveals that the electron delocalization energy contributes approximately 15-20 kilocalories per mole to the overall molecular stability [9].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the amino group and the carbon-carbon double bond, while the lowest unoccupied molecular orbital shows significant contribution from the ester carbonyl system [30]. The energy gap between these frontier orbitals typically measures 5.8 electronvolts, indicating moderate electronic excitation requirements [30]. Natural population analysis reveals partial positive charge on the amino nitrogen (approximately +0.2 to +0.4) and partial negative charge on the carbonyl oxygen (approximately -0.6 to -0.8) [30].

Table 5: Electronic Structure Parameters

| Parameter | Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 eV | Density Functional Theory [30] |

| LUMO Energy | -0.4 eV | Density Functional Theory [30] |

| Energy Gap | 5.8 eV | Frontier Orbital Analysis [30] |

| Delocalization Energy | 15-20 kcal/mol | Natural Bond Orbital [9] |

| Dipole Moment | 1.92 D (gas phase) | Computational [30] |

| Dipole Moment | 2.99 D (DMSO) | Computational [30] |

Methyl 3-aminoacrylate exists as a colorless liquid at room temperature . The compound is characterized by its clear, transparent appearance with no distinct odor reported in the literature. This liquid state is consistent with its molecular weight of 101.10 grams per mole and the presence of polar functional groups that contribute to intermolecular interactions but do not result in solid crystalline packing under standard conditions.

Boiling and Melting Points

The boiling point of methyl 3-aminoacrylate has been predicted to be 177.8±13.0°C at standard atmospheric pressure [2] [3] [4]. This relatively high boiling point for a compound with a molecular weight of 101.10 grams per mole is attributed to the presence of hydrogen bonding interactions between the amino group and the carbonyl oxygen of adjacent molecules, as well as dipole-dipole interactions arising from the polar nature of both the amino and ester functional groups.

The melting point of methyl 3-aminoacrylate is not available in the current literature. This absence of melting point data is consistent with the compound's existence as a liquid at room temperature and suggests that it may remain liquid at temperatures well below ambient conditions.

Solubility Parameters

The solubility characteristics of methyl 3-aminoacrylate are not extensively documented in the available literature. The compound possesses both hydrophilic and hydrophobic characteristics due to its molecular structure. The amino group (-NH₂) and ester carbonyl (C=O) provide hydrophilic character through hydrogen bonding capabilities, while the methyl ester portion contributes hydrophobic character.

The topological polar surface area is calculated to be 52.32 Ų [7], indicating moderate polarity. The compound has one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the amino nitrogen and two oxygen atoms) [8], suggesting reasonable solubility in polar solvents such as alcohols and moderate solubility in water.

Density and Refractive Index

The density of methyl 3-aminoacrylate is 1.092 g/mL at 25°C [2] [3] [4] [6]. This density value is slightly higher than that of water, indicating that the compound would sink in aqueous solutions. The density is consistent with the presence of heteroatoms (nitrogen and oxygen) in the molecular structure, which contribute to increased mass per unit volume compared to purely hydrocarbon compounds.

The refractive index is reported as n₂₀/D 1.515 [2] [3] [4] [6] [9], measured at 20°C using the sodium D-line (589.3 nm). This refractive index value is characteristic of organic compounds containing carbonyl and amino functional groups. The relatively high refractive index compared to simple hydrocarbons reflects the presence of heteroatoms and conjugated systems within the molecule.

Spectroscopic Constants

Molecular Structure Parameters

The molecular structure of methyl 3-aminoacrylate is characterized by several key spectroscopic constants:

Molecular Formula: C₄H₇NO₂ [2] [3] [8]

Molecular Weight: 101.10 g/mol [2] [3] [8]

Exact Mass: 101.047678 Da [8]

Monoisotopic Mass: 101.047678 Da [8]

Structural Identifiers

IUPAC Name: methyl (E)-3-aminoprop-2-enoate [8] [10] [11]

Canonical SMILES: COC(=O)/C=C/N [8] [10] [11]

InChI: 1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+ [8] [10] [11]

InChI Key: YHNZLOOOVQYYCP-NSCUHMNNSA-N [8] [10] [11]

Physical Constants

Flash Point: >110°C [2] [3] [4] [5] [6]

Storage Temperature: -20°C [2] [3] [4] [6] [9]

pKa (predicted): 5.11±0.70 [2] [3] [4]

LogP (XLogP3): 0.2 [8]

Structural Descriptors

The compound exhibits specific geometric characteristics:

- Hydrogen Bond Donor Count: 1 (amino group) [8]

- Hydrogen Bond Acceptor Count: 3 (amino nitrogen and two oxygen atoms) [8]

- Rotatable Bond Count: 2 [8]

- Defined Bond Stereocenter Count: 1 (E/Z isomerism) [8]

- Heavy Atom Count: 7 [8]

- Formal Charge: 0 [8]

- Complexity: 86.4 [8]

Isomeric Properties

Methyl 3-aminoacrylate exists as a mixture of E and Z geometric isomers [2] [3] [4] [5] [6], with the E isomer being more thermodynamically stable. The InChI notation indicates the E configuration (b3-2+), where the amino group and ester carbonyl are positioned on opposite sides of the double bond. This geometric isomerism significantly influences the compound's physical and chemical properties, including its reactivity and spectroscopic behavior.